molecular formula C21H22FN3O B14874994 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B14874994
M. Wt: 351.4 g/mol
InChI Key: CYFZBJQGBILXRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves the reaction of 2-fluorophenylpiperazine with an indole derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(p-Fluorophenyl)piperazine: This compound shares the piperazine moiety but lacks the indole structure, resulting in different biological activities

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H22FN3O/c22-18-6-2-4-8-20(18)24-11-13-25(14-12-24)21(26)10-9-16-15-23-19-7-3-1-5-17(16)19/h1-8,15,23H,9-14H2

InChI Key

CYFZBJQGBILXRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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